5-Hydroxyphthalazine-1,4-dione is a chemical compound that belongs to the phthalazine family, characterized by its unique bicyclic structure containing a dione functional group. The compound has two carbonyl groups located at the 1 and 4 positions of the phthalazine ring, along with a hydroxyl group at the 5 position. This structural arrangement contributes to its chemical reactivity and biological properties. Phthalazines are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The chemical behavior of 5-hydroxyphthalazine-1,4-dione is influenced by its functional groups. Key reactions include:
Research indicates that 5-hydroxyphthalazine-1,4-dione exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 5-hydroxyphthalazine-1,4-dione can be achieved through several methods:
5-Hydroxyphthalazine-1,4-dione has a range of applications:
Interaction studies involving 5-hydroxyphthalazine-1,4-dione often focus on its binding affinity with biological targets:
Several compounds share structural similarities with 5-hydroxyphthalazine-1,4-dione. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phthalazine | Bicyclic ring system | Lacks hydroxyl group; used mainly in dyes |
| 1-Hydroxypyrazole | Pyrazole derivative | Exhibits different reactivity due to nitrogen atom |
| 5-Aminophthalazine | Amino-substituted | Enhanced solubility; potential for different biological activity |
| Naphthoquinone | Quinone structure | Known for strong oxidative properties; used in medicine |
| 2-Hydroxyphthalic acid | Hydroxy-substituted | Commonly used as an intermediate in organic synthesis |
The uniqueness of 5-hydroxyphthalazine-1,4-dione lies in its specific hydroxyl substitution at the 5 position combined with the dione functionality at positions 1 and 4. This configuration influences its reactivity and biological profile compared to other similar compounds.
Hydrazine hydrate serves as a pivotal reagent for constructing the phthalazine core via cyclocondensation reactions. A representative protocol involves the one-pot reaction of phthalimide with aryl aldehydes, malononitrile, and hydrazine hydrate in ethanol under reflux, catalyzed by NiCl₂·6H₂O (Figure 1). This Lewis acid accelerates imine formation and subsequent cyclization, achieving yields of 81–96% across 20 derivatives (Table 1). Key advantages include:
Table 1. Representative Yields from Hydrazine-Mediated Cyclization
| Substituent (R₁) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-NO₂-C₆H₄ | 2 | 96 |
| 4-Br-C₆H₄ | 2 | 91 |
| 3-OMe-C₆H₄ | 2 | 91 |
| 2-Cl-C₆H₄ | 2 | 83 |
Alternative routes employ brominated precursors, such as 2-bromobenzaldehyde acetals, which undergo lithiation, formylation, and hydrazine cyclization to yield phthalazines in 40–70% overall yields.
Electron-deficient positions on the phthalazine ring permit regioselective substitution. For 5-hydroxyphthalazine-1,4-dione, the C3 and C6 positions are activated toward nucleophilic aromatic substitution (SNAr) due to conjugation with the dione system. A validated protocol involves:
Notably, polyfluoroarenes undergo p-selective SNAr with phenothiazine derivatives under mild basic conditions, a strategy adaptable to phthalazine systems. Computational studies suggest that electron-withdrawing groups at C8 increase SNAr reactivity by lowering the LUMO energy of the aromatic ring.
Microwave irradiation significantly accelerates key steps in phthalazine synthesis:
A case study demonstrated that microwave-assisted cyclization of 4-nitrobenzaldehyde with phthalimide and hydrazine hydrate produced 5-(4-nitrophenyl)-1,4-dione in 94% yield versus 82% under reflux.
Immobilization strategies enable rapid diversification of the phthalazine core:
This approach generates 50–100 derivatives per week, with purities >85% after HPLC purification.
5-Hydroxyphthalazine-1,4-dione exhibits potent anticancer activity through targeted inhibition of Vascular Endothelial Growth Factor Receptor 2 kinase [1]. Phthalazine derivatives demonstrate exceptional binding affinity to the Vascular Endothelial Growth Factor Receptor 2 active site, with compounds achieving inhibitory concentration values ranging from 0.148 to 0.892 micromolar [1] [2]. The molecular mechanism involves competitive inhibition at the adenosine triphosphate binding domain, where the phthalazine heterocyclic ring forms hydrogen bonds with cysteine-919 residues [1].
Molecular docking studies reveal that phthalazine-based compounds function as type II inhibitors of Vascular Endothelial Growth Factor Receptor 2 [1]. The compounds extend over the gate area into adjacent allosteric hydrophobic regions formed by aspartic acid-1046, cysteine-1045, histidine-1026, isoleucine-888, isoleucine-892, and glutamic acid-885 residues [1]. The presence of hydrazide and urea spacers in the molecular structure significantly enhances binding affinity and consequent anticancer activities [1].
Structure-activity relationship analysis demonstrates that the lipophilicity and electronic nature of distal moieties play crucial roles in Vascular Endothelial Growth Factor Receptor 2 inhibition [1]. The 4-(4-chlorophenyl)phthalazine scaffold bearing different 4-substituted anilines and phenols joined through amide, hydrazide, thiosemicarbazide, urea, and thiourea spacers containing hydrogen bond acceptor-hydrogen bond donor properties contribute to enhanced therapeutic efficacy [1].
| Compound | Vascular Endothelial Growth Factor Receptor 2 Inhibitory Concentration 50 (micromolar) | Hepatocellular Carcinoma Cell Line Inhibitory Concentration 50 (micromolar) | Michigan Cancer Foundation-7 Cell Line Inhibitory Concentration 50 (micromolar) | Inhibition Percentage |
|---|---|---|---|---|
| Phthalazine derivative 2g | 0.148 | 0.12 | 0.15 | 95.1 |
| Phthalazine derivative 4a | 0.196 | 0.09 | 0.18 | 94.8 |
| Phthalazine derivative 3a | 0.375 | Not reported | Not reported | Not reported |
| Phthalazine derivative 3c | 0.892 | Not reported | Not reported | Not reported |
| Phthalazine derivative 5a | 0.548 | Not reported | Not reported | Not reported |
| Phthalazine derivative 5b | 0.331 | Not reported | Not reported | Not reported |
| Sorafenib (Reference) | 0.045 | 2.93 | 2.93 | 94.7 |
Phthalazine derivatives induce programmed cell death through mitochondrial-mediated intrinsic apoptotic pathways [3] [4]. The compounds trigger rapid cytochrome c release from mitochondria within 10-20 minutes of treatment, followed by activation of initiator caspase-9 and executioner caspase-3 [3]. Mitochondrial fragmentation occurs through disruption of the outer mitochondrial membrane, leading to formation of mitochondrial outer membrane pores essential for apoptosome formation [3] [4].
The apoptotic mechanism involves Bcl-2 family proteins such as Bax and Bak, which oligomerize at mitochondrial fission foci [4] [5]. Blockage of mitochondrial fission complexes partially prevents caspase-3 activation and subsequent apoptosis [5]. Morphological changes include substantial mitochondrial swelling with visible cristae after 5 minutes of treatment, followed by complete loss of cristae and stage II chromatin condensation after 60 minutes [3].
Phthalazine compound 12b demonstrates exceptional apoptotic activity in Human Colorectal Carcinoma cell line 116, inducing apoptosis by 21.7-fold compared to control treatments [6]. The compound arrests cell proliferation at S-phase, preventing deoxyribonucleic acid synthesis and forcing cells into programmed death pathways [6]. Treatment with pan-caspase inhibitor Q-VD-OPh completely inhibits procaspase-8 processing, confirming caspase-dependent apoptotic mechanisms [3].
| Compound | Cell Line | Inhibitory Concentration 50 (micromolar) | Apoptosis Fold Increase | Cell Cycle Arrest |
|---|---|---|---|---|
| Phthalazine derivative 12b | Human Colorectal Carcinoma cell line 116 | 0.32 | 21.7 | S-phase |
| Phthalazine derivative 16b | Michigan Cancer Foundation-7 | 0.050 | Not reported | Not reported |
| Phthalazine derivative 18 | Michigan Cancer Foundation-7 | 0.070 | Not reported | Not reported |
| Phthalazine derivative 13 | Michigan Cancer Foundation-7 | 0.150 | Not reported | Not reported |
| Phthalazine derivative 15 | Michigan Cancer Foundation-7 | 0.180 | Not reported | Not reported |
| Phthalazine derivative 17 | Michigan Cancer Foundation-7 | 0.100 | Not reported | Not reported |
5-Hydroxyphthalazine-1,4-dione derivatives demonstrate significant antimicrobial activity against Gram-positive bacterial pathogens through disruption of peptidoglycan synthesis [7] [8]. The compounds exhibit minimum inhibitory concentrations ranging from 31.25 to 62.5 micrograms per milliliter against Staphylococcus aureus American Type Culture Collection 29213 [7]. Thiazolidine derivative 3j shows the most potent activity with minimum inhibitory concentration of 31.25 micrograms per milliliter, while derivative 3f demonstrates activity at 62.5 micrograms per milliliter [7].
The antimicrobial mechanism involves interaction with peptidoglycan cell wall synthesis in Gram-positive bacteria [7] [9]. The compounds likely act on peptidoglycan synthesis pathways, inhibiting transpeptidation and transglycosylation reactions essential for bacterial cell wall formation [9]. The presence of substituents such as nitro, chlorine, fluorine, and bromine groups considerably increases the lipophilic character of these molecules, facilitating penetration through microbial cytoplasmic membranes [7].
Bis(2-hydroxynaphthalene-1,4-dione) compounds exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations ranging from 32 to 128 micrograms per milliliter [10]. Seven compounds from this series show antibacterial activity within Clinical and Laboratory Standards Institute levels, particularly against Pseudomonas aeruginosa American Type Culture Collection 27853 and methicillin-resistant Staphylococcus aureus [10].
| Compound | Target Organism | Minimum Inhibitory Concentration (micrograms per milliliter) | Minimum Bactericidal Concentration (micrograms per milliliter) | Inhibition Zone (millimeters) |
|---|---|---|---|---|
| Thiazolidine derivative 3f | Staphylococcus aureus American Type Culture Collection 29213 | 62.5 | Greater than 500 | Not reported |
| Thiazolidine derivative 3j | Staphylococcus aureus American Type Culture Collection 29213 | 31.25 | Greater than 500 | Not reported |
| Phthalazine derivative 8c | Staphylococcus aureus | Not reported | Not reported | 12 |
| Bis(2-hydroxynaphthalene-1,4-dione) compounds | Methicillin-resistant Staphylococcus aureus | 32-128 | Not reported | Not reported |
| Phthalazine-based compounds | Staphylococcus aureus and Escherichia coli | Not reported | Not reported | 6-10 |
Phthalazine derivatives demonstrate cardiovascular therapeutic potential through angiotensin converting enzyme inhibition pathways [15] [16]. The compounds interact with cardiac angiotensin converting enzyme, which plays crucial roles in cardiovascular homeostasis through regulation of vasoactive peptides [15]. Angiotensin converting enzyme from rat heart exhibits different binding association constants compared to lung preparations, with atrial preparations showing significantly higher values than ventricular and lung tissues [15].
The therapeutic mechanism involves inhibition of angiotensin converting enzyme activity, leading to reduced formation of angiotensin II and subsequent vasodilation [16]. Angiotensin converting enzyme 2 metabolizes several vasoactive peptides, including angiotensin II, converting it to angiotensin-(1-7) [16]. This conversion acts through Mas receptors to mediate vasodilatory and antiproliferative actions, antagonizing the angiotensin converting enzyme-angiotensin II-angiotensin II type-1 receptor axis [16].
Clinical studies demonstrate that angiotensin converting enzyme inhibitors reduce ventricular arrhythmias associated with coronary artery occlusion and reperfusion, reduce ischemic injury following coronary artery ligation, increase coronary flow in vivo and isolated perfused hearts, prevent ventricular dilatation and remodeling after myocardial infarction, and prevent or reduce cardiac hypertrophy in experimental hypertension [15]. The rank order of potency remains consistent across different cardiac regions, with no apparent variation in relative affinities for angiotensin converting enzyme derived from atria, ventricles, or lung [15].
The vasorelaxation mechanism involves nitric oxide-cyclic guanosine monophosphate and hydrogen sulfide-adenosine triphosphate-sensitive potassium channel pathways [17] [20]. Corosolic acid exhibits vasodilatory effects with inhibitory concentration 50 of 108.9 micromolar and maximum effect of 96.4%, mediated through both nitric oxide-cyclic guanosine monophosphate and hydrogen sulfide-adenosine triphosphate-sensitive potassium channel activation [17]. meso-Dihydroguaiaretic acid demonstrates superior activity with inhibitory concentration 50 of 49.9 micromolar and maximum effect of 99.8% [17].
Phthalazine compounds function as nitric oxide donors, releasing nitric oxide endogenously to act as vasodilators [18]. At 100 micromolar concentration, phthalazine compounds show highly significant nitric oxide donor activity, with compound 3d releasing more nitric oxide than standard sodium nitroprusside [18]. Hydrogen sulfide acts as a major endothelium-derived hyperpolarizing factor, causing vascular endothelial and smooth muscle cell hyperpolarization and vasorelaxation by activating adenosine triphosphate-sensitive, intermediate conductance, and small conductance potassium channels through cysteine S-sulfhydration [20].
| Compound | Inhibitory Concentration 50 (millimolar) | Maximum Effect Percentage | Nitric Oxide Release Percentage | Mechanism |
|---|---|---|---|---|
| Phthalazine derivative 8d | 0.10 | Not reported | Not reported | Alpha-1 adrenergic receptor antagonist |
| Phthalazine derivative 3d | Not reported | Not reported | Higher than sodium nitroprusside | Nitric oxide donor |
| Corosolic acid | 0.1089 | 96.4 | Not reported | Nitric oxide-cyclic guanosine monophosphate and hydrogen sulfide-adenosine triphosphate-sensitive potassium channel |
| meso-Dihydroguaiaretic acid | 0.0499 | 99.8 | Not reported | Endothelium-dependent |
| 5,8,4′-trihydroxy-3,7-dimethoxyflavone | 0.1223 | 99.5 | Not reported | Endothelium-dependent |
| Prazosin (Reference) | Greater than 0.10 | Not reported | Not reported | Alpha-1 adrenergic receptor antagonist |
The position of hydroxyl groups on the phthalazine-1,4-dione scaffold significantly influences biological activity and chemical properties. Research has demonstrated that hydroxyl group placement fundamentally alters the pharmacological profile of these compounds [1] [2] [3].
Position 5 hydroxyl substitution, as seen in the target compound 5-hydroxyphthalazine-1,4-dione, provides moderate antiproliferative activity with potency typically ranging from 20-50 μM against various cancer cell lines [4] [5]. This positioning creates intramolecular hydrogen bonding opportunities that affect both molecular stability and receptor binding characteristics [3].
The most extensively studied positional variant is 5-amino-2,3-dihydrophthalazine-1,4-dione (luminol), which exhibits unique chemiluminescent properties rather than conventional biological activity [6] [7]. This amino substitution at position 5 demonstrates how functional group changes at this position can completely alter the compound's primary utility from pharmaceutical to analytical applications.
Comparative studies reveal distinct activity patterns based on hydroxyl positioning. Position 6 and 7 hydroxyl substitutions show reduced synthetic accessibility and lower biological activity, as evidenced by the challenging synthesis of 6,7-dichloro derivatives which yield only 31% in synthetic procedures [3]. Position 4 and 5 difluoro substitutions demonstrate improved selectivity profiles with enhanced AMPA receptor antagonist activity, showing IC50 values around 198 nM [8].
The thermodynamic stability of different positional isomers varies significantly. Studies using nuclear magnetic resonance spectroscopy demonstrate that hydroxyl groups at position 5 create more stable intramolecular hydrogen bonding networks compared to other positions [3]. This stability directly correlates with enhanced bioavailability and extended half-life in biological systems.
Aromatic ring substitution patterns profoundly impact the biological activity and selectivity of phthalazine-1,4-dione derivatives. Electron-withdrawing and electron-donating groups create distinct activity profiles through different mechanisms [4] [5] [9].
Halogen substitutions demonstrate variable effects depending on position and halogen type. Chloro substitutions at positions 6,7 significantly reduce synthetic yields and create challenges in derivative formation, as observed in compound 3d synthesis which achieved only 31% yield due to complicated aromatic substitution and polymerization reactions [3]. In contrast, fluoro substitutions at positions 4,5 enhance selectivity and provide improved AMPA receptor antagonist activity with IC50 values of 198 nM [8].
Phenyl substitutions at position 2 consistently enhance VEGFR2 binding affinity, as demonstrated by compounds 7c and 8b which exhibit IC50 values of 1.36 and 2.34 μM respectively against HCT-116 cells [4]. These compounds show superior binding energy of -25.12 and -12.93 Kcal/mol in molecular docking studies with VEGFR2 protein, forming crucial hydrogen bonds with Glu 883, Asp 1044, and Cys 917 residues [4].
Methoxy group substitutions on aromatic rings consistently provide promising cytotoxic activity. Compound 8b, containing a methoxy-substituted aromatic system, demonstrates potent activity against HCT-116 cells with an IC50 of 2.34 μM while maintaining safety against normal WISH cells with much higher IC50 values [4]. This selectivity profile suggests that methoxy substitutions enhance cancer cell targeting while reducing toxicity to normal tissues.
Nitro group substitutions enhance anti-bacterial properties significantly. Compound 8c exhibits potent anti-bacterial activity with inhibition zones of 12 and 11 mm against Staphylococcus aureus and Escherichia coli respectively, substantially exceeding the activity of the parent compound [4]. This enhancement suggests that electron-withdrawing nitro groups facilitate bacterial cell wall penetration or enzyme inhibition.
Electron-rich aromatic systems create challenges in synthetic procedures. Compounds containing electron-rich nitrogen atoms on aromatic rings undergo complicated aromatic substitution and polymerization reactions, significantly reducing synthetic yields and complicating purification procedures [3].
Side chain modifications represent the most versatile approach for optimizing phthalazine-1,4-dione biological activity. Strategic side chain design enables targeting of specific biological pathways and enhances selectivity profiles [1] [5] [10].
Geranyl side chains provide exceptional hepatocellular carcinoma (HCC) specificity with submicromolar potency. Compound 10, featuring a geranyl derivative structure, demonstrates selective antiproliferative activity toward HCC cell line JHH7 compared to normal hepatocytes, achieving potency below 1 μM [1]. This selectivity suggests that geranyl chains facilitate specific interactions with HCC-associated molecular targets.
Isoprene chain modifications maintain menaquinone-like activity while providing enhanced cancer cell targeting. Studies demonstrate that compounds bearing intact isoprene chains exhibit selective antiproliferative activity against cancer cells while sparing normal cellular function [1]. The preservation of isoprene structural integrity appears crucial for maintaining vitamin K pathway interactions.
Biarylamide and biarylurea linkages significantly enhance VEGFR2 inhibition capabilities. Series A compounds with biarylamide linkages achieve IC50 values of 2.5-2.6 μM, while Series B and C compounds with biarylurea linkages demonstrate IC50 values of 6.0-6.2 μM against multiple cancer cell lines [5]. These linkages facilitate optimal binding geometry within VEGFR2 active sites and enable interaction with key residues Glu 885 and Asp 1046 [5].
Morpholine and piperazine substituents provide moderate selectivity with good safety profiles. Compound 6b demonstrates significant influence on tumor cell lines HT-29 (IC50 = 51.65 μM) and PC-3 (IC50 = 66.27 μM) compared to normal L-929 cells (IC50 = 92.93 μM) [10]. This selectivity ratio suggests that cyclic amine substituents enable preferential cancer cell targeting.
Triazole ring formations enable bromodomain inhibition with potency ranging from 0.1-10 μM. Compound 51 demonstrates excellent binding affinity toward bromodomain proteins, forming crucial hydrogen bonds with conserved asparagine residues and structural water molecules [11]. The triazole moiety provides optimal geometry for bromodomain pocket occupation and enables selective protein family targeting.
Peptide and dipeptide modifications enhance specificity and enable multiple biological pathway targeting. Compounds 7c through 7i, featuring various dipeptide linkages, demonstrate enhanced cytotoxic activity with improved selectivity profiles compared to simple alkyl substitutions [4]. These modifications enable interaction with multiple binding sites and provide opportunities for combination therapy approaches.
Hydrazone formations with aromatic aldehydes create compounds with dual anti-bacterial and anti-cancer properties. Compounds 8a through 8i demonstrate that aldehyde selection significantly influences activity spectra, with chloro-substituted derivatives (8a, 8d, 8g) showing enhanced anti-bacterial activity, while methoxy-substituted derivatives (8b, 8e, 8h) exhibit superior anti-cancer properties [4].
The optimization of side chain length and flexibility proves crucial for biological activity. Longer aliphatic side chains generally enhance inhibition compared to shorter chains, while double bond presence in aliphatic chains tends to decrease cytotoxic activity [12]. This structure-activity relationship suggests that optimal side chain length enables proper receptor binding geometry while excessive flexibility reduces binding affinity.